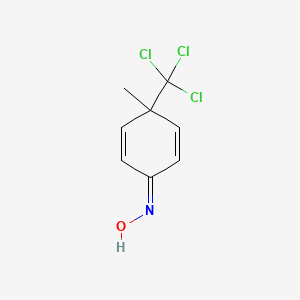
4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime is a chemical compound characterized by the presence of a trichloromethyl group attached to a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime typically involves the reaction of p-cresol with carbon tetrachloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime undergoes various chemical reactions, including:
Aromatization: It can undergo aromatizational transformations, resulting in the migration of the trichloromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bu3SnH–AIBN: For reductive dehalogenation.
Fe(CO)5: For cyclization reactions.
Major Products Formed
The major products formed from these reactions include:
4-Methylcyclohepta-2,4,6-trien-1-one: Formed through reductive dehalogenation.
Functionalized indoles: Formed through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime involves the initial reduction of the trichloromethyl group, followed by the formation of reactive intermediates such as carbenes. These intermediates can then undergo further chemical transformations, leading to the formation of various products . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the trichloromethyl group and its interactions with other chemical species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-Methyl-4-(trichloromethyl)-2,5-cyclohexadien-1-one oxime include:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which allows it to undergo a variety of chemical reactions and form diverse products. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
81294-21-5 |
|---|---|
Molekularformel |
C8H8Cl3NO |
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H8Cl3NO/c1-7(8(9,10)11)4-2-6(12-13)3-5-7/h2-5,13H,1H3 |
InChI-Schlüssel |
FFIUGWWVIJGPJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(=NO)C=C1)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
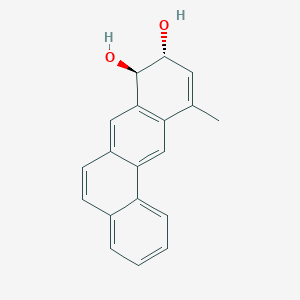
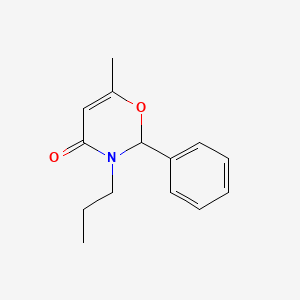
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)

![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
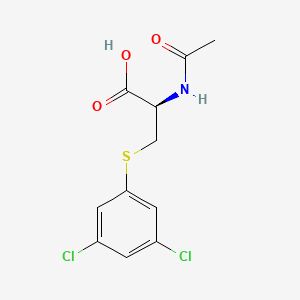
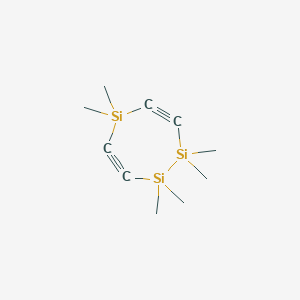
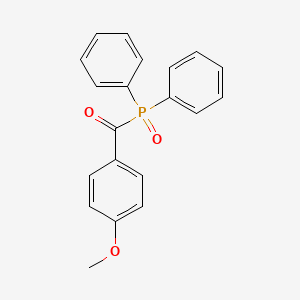

![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14411685.png)
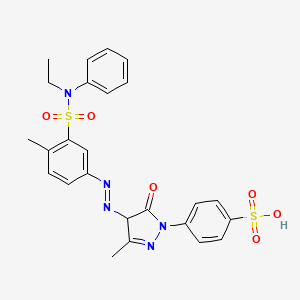

![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
